Cas no 42390-72-7 (Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI))
![Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI) structure](https://it.kuujia.com/scimg/cas/42390-72-7x500.png)
42390-72-7 structure
Nome del prodotto:Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI)
Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI)
- dibutyrylapomorphine
- Butanoic acid, 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline-10,11-diyl ester, (R)-
- 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diyl dibutanoate
- DTXSID60962453
- 42390-72-7
-
- Inchi: InChI=1S/C25H29NO4/c1-4-7-21(27)29-20-12-11-17-15-19-23-16(13-14-26(19)3)9-6-10-18(23)24(17)25(20)30-22(28)8-5-2/h6,9-12,19H,4-5,7-8,13-15H2,1-3H3
- Chiave InChI: FHXAWNCBUXBJHB-UHFFFAOYSA-N
- Sorrisi: CCCC(OC1C=CC2=C(C3=CC=CC4=C3C(C2)N(CC4)C)C=1OC(CCC)=O)=O
Proprietà calcolate
- Massa esatta: 407.209658
- Massa monoisotopica: 407.209658
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 622
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.8
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.164
- Punto di ebollizione: 543.5°C at 760 mmHg
- Punto di infiammabilità: 282.5°C
- Indice di rifrazione: 1.572
Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI) Letteratura correlata
-
1. Book reviews
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
42390-72-7 (Butanoic acid,(6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diyl ester(9CI)) Prodotti correlati
- 1203125-11-4(3-(2,5-dimethoxyphenyl)-1-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)urea)
- 2228294-73-1(methyl 4-2-(aminomethyl)cyclopropyl-1-methyl-1H-pyrrole-2-carboxylate)
- 1308803-50-0(4-(5-methoxy-2-nitrophenyl)but-3-en-2-one)
- 2377311-39-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylmethanamine)
- 2228612-22-2(2-(1,2,2,2-tetrafluoroethoxy)ethan-1-amine)
- 898782-65-5(4-Chloro-4'-thiomorpholinomethyl benzophenone)
- 1378882-08-6(4-(4-chloro-2-fluorophenoxy)butanenitrile)
- 435341-92-7(1-Ethyl-4-piperidin-4-yl-piperazine)
- 2200106-04-1(N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine)
- 1341835-26-4(1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
